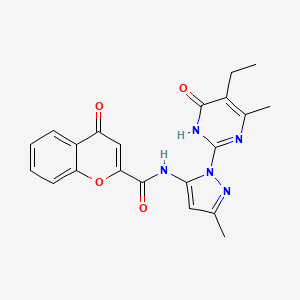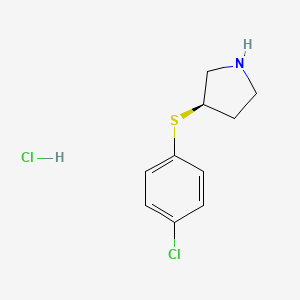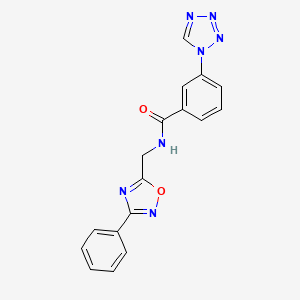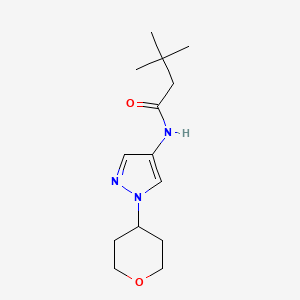
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (hereafter referred to as CP) is an organic compound with a wide range of applications in scientific research. CP is a hydrophobic, non-toxic, and highly stable molecule that can be used as a solvent, a ligand, and a reagent in various laboratory experiments. CP has been extensively studied due to its potential in various scientific applications and its ability to interact with a variety of molecules.
Applications De Recherche Scientifique
CP has a variety of applications in scientific research due to its ability to interact with a variety of molecules. CP has been used as a ligand in metal-catalyzed cross-coupling reactions, as a solvent for organic reactions, and as a reagent for the synthesis of organic compounds. CP has also been used in the synthesis of polymers, in the production of nanoparticles, and in the synthesis of drugs.
Mécanisme D'action
CP has a variety of mechanisms of action depending on its application. In metal-catalyzed cross-coupling reactions, CP acts as a ligand, binding to the metal and stabilizing the reaction. In organic reactions, CP acts as a solvent, facilitating the reaction by providing a medium in which the reactants can interact. In the synthesis of polymers and nanoparticles, CP acts as a reagent, providing the necessary reactants for the reaction.
Biochemical and Physiological Effects
CP has no known biochemical or physiological effects. Due to its low toxicity and high stability, CP is considered to be non-toxic and safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using CP in laboratory experiments are its low toxicity, high stability, and ability to interact with a variety of molecules. These properties make CP an ideal choice for a wide range of laboratory experiments. The main limitation of using CP is its cost, as it can be relatively expensive compared to other reagents.
Orientations Futures
The future of CP in scientific research is bright due to its wide range of applications and its ability to interact with a variety of molecules. CP could be used in the development of new drugs, in the synthesis of new polymers, and in the production of new nanoparticles. CP could also be used in the development of new catalysts, in the synthesis of new organic compounds, and in the production of new materials. Additionally, CP could be used in the development of new analytical techniques and in the study of biochemical and physiological processes.
Méthodes De Synthèse
CP can be synthesized through a number of methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction yields a mixture of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone and 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone hydrochloride. The hydrochloride can then be separated from the CP through recrystallization.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSNKLRMVGWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)




![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)


